N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S15583713
CAS No.
M.F
C21H17N3O3
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chr...

Product Name

N-(1-benzyl-1H-pyrazol-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6-methyl-4-oxochromene-2-carboxamide

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3O3/c1-14-7-8-18-16(11-14)17(25)12-19(27-18)21(26)23-20-9-10-22-24(20)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)

InChI Key

MOUPHUKBVKMHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CC=C4

"N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" is a complex organic compound featuring a combination of pyrazole, chromene, and carboxamide functional groups. Its molecular structure consists of a central chromene core bearing a methyl group at position six and an oxo group at position four. Attached to the chromene nucleus via an amide linkage is a benzyl-substituted pyrazole ring. This intricate arrangement confers upon the compound unique chemical and biological properties, making it interesting for various scientific studies and applications.

2.

Oxidation

The compound can undergo oxidation reactions, particularly affecting the furan-like portion within the chromene ring. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the compound into sulfoxides or sulfones, altering its electronic properties and potentially modifying its biological activity.

Reduction

Reduction reactions involving compounds like lithium aluminum hydride (LiAlH₄) can target the carbonyl groups present in the chromene moiety, yielding alcohol derivatives. This modification can alter the compound's solubility and interaction capabilities with enzymes and receptors.

Substitution

Electrophilic substitution reactions, commonly performed under controlled conditions, allow for modifications to the aromatic rings within the pyrazole and chromene moieties. Such substitutions can introduce nitro (-NO₂) or halogen (-X) functionalities, thereby changing the compound's pharmacological profile and interactions with biomolecules.

3.

"N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" exhibits diverse biological activities, largely dependent on its molecular structure and functional groups. Potential biological effects include:

  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways by interacting with specific enzymes or receptors, thus exerting anti-inflammatory actions.
  • Anticancer Properties: Its interaction with DNA and proteins can induce apoptosis in cancer cells, suggesting therapeutic potential against malignancies.
  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, modulating signaling pathways related to cell proliferation and inflammation.

4.

Synthesizing "N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of Pyrazole Ring: Starting materials such as benzhydrylamine react with carbon disulfide and an oxidizing agent to form the thiadiazole precursor, followed by conversion to the desired pyrazole derivative.
  • Preparation of Chromene Moiety: Cyclization reactions involving salicylaldehyde derivatives and active methylene compounds produce the chromene intermediate.
  • Coupling Reaction: The final step involves coupling the pyrazole and chromene intermediates using coupling reagents like EDCI.HCl in the presence of bases such as DMAP (dimethylaminopyridine) in an anhydrous solvent like dichloromethane.

Alternatively, another pathway starts with acylation of N-benzyl-1-(furan-2-yl)methanamine with 6-methyl-4-oxo-chromene-2-carb-oxylic acid, facilitated by coupling agents like DCC and catalysts like DMAP.

5.

Due to its versatile chemical structure, "N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" has numerous scientific and industrial applications:

  • Chemistry Research: Used as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biomedical Research: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
  • Materials Science: Employed in the development of advanced materials and corrosion inhibitors.

6.

Interaction studies reveal that "N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" interacts with specific molecular targets and pathways. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, inhibiting certain enzymes involved in inflammation can result in anti-inflammatory responses, while inducing apoptosis in cancer cells makes it a potential anticancer agent.

7.

Similar compounds to "N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" include:

  • N-Benzyl-N-Furanylacetamide: Lacks the chromene moiety, differing structurally and possibly in biological activity.
  • N-Benzyl-N-Ethanediamide: Contains ethanediamide instead of the chromene unit, altering its chemical and biological profiles.
  • Pyrazolo-Chromone Dyads: These compounds feature fused chromone-pyrazole systems synthesized through cyclodehydration and oxidative cyclization reactions, offering unique structural variations .

The uniqueness of "N-(1-Benzyl-1H-Pyrazol-5-Yl)-6-Methyl-4-Oxo-4H-Chromene-2-Carboxamide" lies in its combined pyrazole and chromene units, which confer distinct chemical behaviors and broaden its potential applications across multiple scientific domains. This intricate arrangement sets it apart from other similar compounds, making it an attractive subject for further investigation and utilization in various biomedical and material science applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.12699141 g/mol

Monoisotopic Mass

359.12699141 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

Explore Compound Types